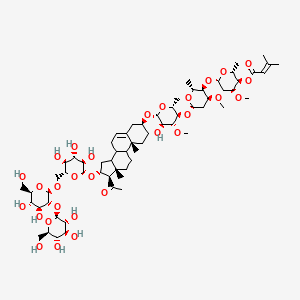
Extensumside E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Extensumside E is a pregnane glycoside derived from the roots of Myriopteron extensum. It is known for its sweet-tasting properties and has been identified as one of the compounds contributing to the sweetness of the plant. This compound has a molecular formula of C65H104O29 and a molecular weight of 1349.52 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Extensumside E is typically isolated from the roots of Myriopteron extensum through a series of extraction and purification processes. The roots are first dried and powdered, followed by extraction with a suitable solvent such as methanol. The extract is then subjected to various chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate and purify this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from Myriopteron extensum. advancements in synthetic biology and biotechnology may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Extensumside E can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Extensumside E has several scientific research applications, including:
Chemistry: Used as a reference compound for studying the structure-activity relationship of pregnane glycosides.
Biology: Investigated for its potential biological activities, including its sweet-tasting properties and potential health benefits.
Medicine: Explored for its potential therapeutic applications, such as its use as a natural sweetener in medicinal formulations.
Industry: Potential use in the food and beverage industry as a natural sweetener
Mechanism of Action
The mechanism of action of Extensumside E is primarily related to its interaction with sweet taste receptors on the tongue. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of sweetness. The specific molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Extensumside A: Another pregnane glycoside from Myriopteron extensum with similar sweet-tasting properties.
Stevioside: A diterpene glycoside from Stevia rebaudiana, known for its intense sweetness.
Mogroside V: A triterpene glycoside from Siraitia grosvenorii, also known for its sweet taste.
Uniqueness
Extensumside E is unique due to its specific structure and the intensity of its sweetness. It is one of the few natural compounds that can provide a high level of sweetness without the caloric content associated with traditional sugars.
Properties
Molecular Formula |
C65H104O29 |
|---|---|
Molecular Weight |
1349.5 g/mol |
IUPAC Name |
[(2R,3R,4S,6S)-6-[(2R,3R,4S,6S)-6-[(2R,3R,4R,5R,6R)-6-[[(3S,10R,13S,16R,17R)-17-acetyl-16-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-hydroxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C65H104O29/c1-26(2)18-42(69)91-55-28(4)83-43(21-37(55)79-9)92-56-29(5)84-44(22-38(56)80-10)93-57-30(6)85-62(54(78)58(57)81-11)86-32-14-16-64(7)31(19-32)12-13-33-34(64)15-17-65(8)35(33)20-36(45(65)27(3)68)87-60-52(76)50(74)48(72)41(90-60)25-82-63-59(51(75)47(71)40(24-67)89-63)94-61-53(77)49(73)46(70)39(23-66)88-61/h12,18,28-30,32-41,43-63,66-67,70-78H,13-17,19-25H2,1-11H3/t28-,29-,30-,32+,33?,34?,35?,36-,37+,38+,39-,40-,41-,43+,44+,45+,46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62+,63-,64+,65+/m1/s1 |
InChI Key |
BAVURYORXSHVQG-PKRFARKFSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)O)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H]([C@@H](CC6C5CC=C4C3)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C(=O)C)C)C)C)OC)O[C@H]1C[C@@H]([C@@H]([C@H](O1)C)OC(=O)C=C(C)C)OC |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CC(C6C(=O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)OC)OC1CC(C(C(O1)C)OC(=O)C=C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















